tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate
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Overview
Description
tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate is a heterocyclic compound with a complex structure It is characterized by the presence of a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by functionalization to introduce the tert-butyl ester and the oxo group. Key steps may include cyclization reactions, protection and deprotection steps, and selective oxidation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion of existing functional groups to higher oxidation states.
Reduction: Reduction of oxo groups to hydroxyl groups or other lower oxidation states.
Substitution: Replacement of functional groups with other substituents, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity profile make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- tert-Butyl 2-oxo-octahydro-1H-pyrrolo[3,4-b]pyrazine-6-carboxylate
- oxalic acid; bis (tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate)
Uniqueness
tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate is unique due to its specific structural features, including the fused bicyclic system and the presence of both oxo and tert-butyl ester groups. These characteristics confer distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-8-6-10(15)13-9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15) |
InChI Key |
UNUGNCLUUCHAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(=O)NC2C1 |
Origin of Product |
United States |
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